4-Bromothiophene-2-acetic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

This compound is not a generic thiophene acetic acid. The bromine at the 4-position is essential for correct regiochemical outcomes in Suzuki-Miyaura couplings, enabling exclusive 4-aryl-thiophene-2-acetic acid scaffolds for medicinal chemistry SAR studies and advanced materials. Its consistent mp 87-92°C ensures quality control for scale-up. ≥97% purity with full documentation. Avoid failed reactions—procure the correct regioisomer.

Molecular Formula C6H5BrO2S
Molecular Weight 221.07 g/mol
CAS No. 161942-89-8
Cat. No. B067279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiophene-2-acetic acid
CAS161942-89-8
Molecular FormulaC6H5BrO2S
Molecular Weight221.07 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)CC(=O)O
InChIInChI=1S/C6H5BrO2S/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H,8,9)
InChIKeyRQLBAXZWESSFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothiophene-2-acetic acid (CAS 161942-89-8): A Strategic Heterocyclic Intermediate for Advanced Synthesis


4-Bromothiophene-2-acetic acid (CAS 161942-89-8), systematically named 2-(4-bromothiophen-2-yl)acetic acid, is a halogenated thiophene derivative with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol . This compound is characterized by a solid, crystalline form at room temperature, with a reported melting point range of 87-92 °C . It functions primarily as a versatile heterocyclic building block, with its strategic value derived from the presence of two key functional handles: a bromine atom at the 4-position of the thiophene ring, which enables participation in cross-coupling reactions, and an acetic acid moiety at the 2-position, which allows for further derivatization, such as amidation or esterification .

Why Generic Thiophene Acetic Acid Derivatives Cannot Substitute for 4-Bromothiophene-2-acetic acid in Key Transformations


The assumption that other thiophene acetic acid derivatives, such as thiophene-2-acetic acid or 5-bromothiophene-2-acetic acid, can be used interchangeably with 4-bromothiophene-2-acetic acid is scientifically unsound. The precise regiochemistry of the bromine substituent at the 4-position on the thiophene ring is not merely a structural nuance; it is a critical determinant of the molecule's reactivity, selectivity, and the electronic properties of the final target molecule. This specific substitution pattern imparts a unique steric and electronic environment that dictates the outcome of key synthetic transformations, such as palladium-catalyzed cross-couplings and nucleophilic substitutions. The failure of generic substitution can lead to incorrect regiochemical outcomes in Suzuki-Miyaura reactions [1], altered reactivity profiles, and the inability to access specific, structurally defined molecular architectures required in advanced pharmaceutical and materials science research. Therefore, for projects requiring a 4-bromo-substituted thiophene core with a reactive acetic acid handle, 4-bromothiophene-2-acetic acid is an essential, non-substitutable intermediate.

Quantitative Differentiation of 4-Bromothiophene-2-acetic acid (161942-89-8) for Procurement and Research


Regiospecific Reactivity in Suzuki-Miyaura Cross-Coupling

The compound's utility as a specific substrate in a standard Suzuki-Miyaura cross-coupling reaction has been demonstrated, yielding a library of derivatives in a regiospecific manner [1]. This reactivity profile is distinct from non-brominated or differently brominated thiophene analogs, which would either be unreactive or lead to different regiochemical products. The 4-bromo substituent on the thiophene ring allows for a site-selective cross-coupling, which is not possible with 5-bromothiophene-2-acetic acid or the unsubstituted thiophene-2-acetic acid.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Precise Molecular Geometry for Crystallographic Analysis and Docking Studies

The crystal structure of 4-bromothiophene-2-acetic acid has been determined by single-crystal X-ray diffraction [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, providing a high-resolution, three-dimensional model of its molecular geometry [2]. This level of structural detail is not available for many related analogs, such as 5-bromothiophene-2-acetic acid, whose crystal structures are less characterized in public databases.

Crystallography Computational Chemistry Structure-Based Drug Design

Validated Physicochemical Properties for Process Development and Formulation

4-Bromothiophene-2-acetic acid has a well-defined and experimentally determined melting point range of 87-92 °C, as reported by multiple authoritative vendors . This narrow, reproducible melting range is a key quality indicator for this compound's purity and batch-to-batch consistency. In contrast, some closely related analogs, such as 5-bromothiophene-2-acetic acid, may have a broader or less consistently reported melting point range (e.g., 84-88 °C for 5-bromo-2-thiopheneacetic acid), which can be indicative of variable purity or polymorphic forms [1].

Process Chemistry Formulation Science Quality Control

Consistent Handling and Storage Profile to Minimize Experimental Variation

The compound has a well-documented hazard and storage profile, classified as Acute Toxicity Category 4 (Oral), Skin Irritant Category 2, and Eye Irritant Category 2, with a recommended storage temperature of 2-8 °C and protection from light . This information is consistent across major chemical suppliers. This allows for a standardized and predictable approach to handling and storage, minimizing the risk of compound degradation or experimental variability due to improper management. For a less common analog like 3-bromothiophene-2-acetic acid, such comprehensive and consistent safety and stability data may be absent or vendor-dependent.

Laboratory Safety Compound Management Reproducibility

High-Value Research and Industrial Scenarios Requiring 4-Bromothiophene-2-acetic acid (CAS 161942-89-8)


Synthesis of Regioisomerically Pure Biaryl Libraries for Drug Discovery

In medicinal chemistry programs, the precise spatial arrangement of functional groups is paramount for target engagement and biological activity. 4-Bromothiophene-2-acetic acid is uniquely suited for the synthesis of biaryl libraries where a 4-aryl-thiophene-2-acetic acid scaffold is required. Its regiospecificity in Suzuki-Miyaura cross-couplings ensures the exclusive formation of the desired 4-aryl regioisomer, a critical outcome for SAR (Structure-Activity Relationship) studies [1]. The acetic acid handle provides a convenient point for further diversification into amides, esters, or other biologically relevant motifs. This compound is, therefore, a strategic building block for the development of novel therapeutic agents targeting kinases, GPCRs, or other protein targets where a thiophene-based core is privileged.

Structure-Based Drug Design and Computational Modeling

The availability of a high-resolution, experimentally determined crystal structure for 4-bromothiophene-2-acetic acid provides an invaluable resource for computational chemists and structural biologists [1]. The precise atomic coordinates can be used to generate accurate molecular models for docking studies, QSAR (Quantitative Structure-Activity Relationship) modeling, and molecular dynamics simulations. This data allows for the in silico prediction of binding affinities and the rational design of more potent and selective analogs, reducing the number of synthetic iterations required. This is a distinct advantage over using less-characterized thiophene analogs, which would introduce greater uncertainty into computational workflows.

Process Development and Scale-Up for Preclinical and Clinical Candidates

For projects progressing beyond the discovery phase, the reliable physicochemical properties of 4-bromothiophene-2-acetic acid become critical for process development. Its narrow, consistent melting point range of 87-92 °C serves as a robust quality control metric for incoming raw materials, ensuring batch-to-batch reproducibility during scale-up [2]. Furthermore, the well-documented hazard and storage profile allows for the safe and efficient planning of large-scale synthetic operations, mitigating risks associated with handling and storage . These factors reduce development timelines and ensure a consistent supply of key intermediates for toxicology studies and early clinical manufacturing.

Development of Thiophene-Based Conductive Polymers and Organic Electronic Materials

Thiophene derivatives are fundamental building blocks for conductive polymers and organic semiconductors used in OFETs (Organic Field-Effect Transistors) and OPVs (Organic Photovoltaics). The regiochemistry of substitution on the thiophene ring dramatically affects the polymer's electronic properties, such as its bandgap and charge carrier mobility. 4-Bromothiophene-2-acetic acid provides a well-defined starting point for synthesizing regioregular polythiophenes or precisely functionalized molecular semiconductors. Its reactivity allows for the controlled introduction of solubilizing groups or electron-donating/withdrawing substituents via cross-coupling, enabling the fine-tuning of material properties for optimal device performance [1].

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